N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide

RIPK1 Kinase Inhibition Necroptosis

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide (CAS 406926-63-4) is a synthetic thiazole-benzamide compound characterized by a benzodioxole pendant, a thiazole linker, and a 4-chlorobenzamide terminus. It functions as an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a central mediator of necroptotic cell death.

Molecular Formula C17H11ClN2O3S
Molecular Weight 358.8
CAS No. 406926-63-4
Cat. No. B2429148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide
CAS406926-63-4
Molecular FormulaC17H11ClN2O3S
Molecular Weight358.8
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H11ClN2O3S/c18-12-4-1-10(2-5-12)16(21)20-17-19-13(8-24-17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21)
InChIKeyGLYPRHHHUFEITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide: A Chemically Distinct RIPK1 Kinase Inhibitor for Necroptosis Research


N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide (CAS 406926-63-4) is a synthetic thiazole-benzamide compound characterized by a benzodioxole pendant, a thiazole linker, and a 4-chlorobenzamide terminus [1]. It functions as an inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a central mediator of necroptotic cell death [2]. Its structural signature—the combination of a 4-chlorobenzamide motif with a benzodioxol-thiazole core—differentiates it from more common benzothiazole-based kinase inhibitor scaffolds, making it a valuable chemotype for exploring RIPK1-dependent signaling pathways where scaffold selectivity is critical.

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide: Why Screening Analogs by Core Scaffold Alone Is Insufficient


Substituting this compound with other RIPK1 inhibitors or structurally related thiazole amides is precarious without direct comparative data. The pendant 4-chloro substituent on the benzamide ring critically influences molecular properties such as lipophilicity (XLogP3 = 4.2) and electronic distribution, which in turn govern kinase binding site complementarity and cellular permeability [1]. Replacing the chlorine with hydrogen, fluorine, or a methyl group yields analogs with divergent XLogP values, hydrogen bond acceptor counts, and potentially altered kinase selectivity profiles. While this compound shows an IC50 of 295 nM against recombinant human RIPK1 [2], the potency of close analogs under identical assay conditions is not publicly disclosed; therefore, assuming equipotency or interchangeability is scientifically unfounded. Procurement of a specific analog must be justified by the exact molecular property requirements of the target assay system.

Quantitative Differentiation Evidence for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide vs. Analogs


Human RIPK1 Kinase Inhibition: Potency Level Distinguishes This Compound from Earlier Generation Necrostatins in Biochemical Assays

In a biochemical ADP-Glo assay using recombinant human RIPK1, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide achieved an IC50 of 295 nM [1]. This potency level is notably stronger than the micromolar IC50 values reported for early necroptosis inhibitor templates like Necrostatin-1 (Nec-1) in isolated kinase domain assays under analogous conditions [2]. This places the compound in a distinct potency tier suitable for probing RIPK1 catalytic activity with reduced off-target kinase inhibition risk compared to highly potent (low nanomolar) type II/III inhibitors.

RIPK1 Kinase Inhibition Necroptosis

Cellular Necroptosis Rescue: Cross-Species Activity Profile Differentiates This Chlorobenzamide from Highly Divergent RIPK1 Inhibitors

In a mouse L929sA cell model of TNF-induced necroptosis (cells transfected with human Fas), the compound demonstrated an IC50 of 680 nM [1]. This represents a moderate drop in potency relative to the biochemical assay, indicating effective cell membrane penetration but a roughly 2.3-fold shift between isolated enzyme and cellular IC50. This shift quantifies the cell permeability penalty for this scaffold and directly informs dosing strategies for cellular studies. For comparison, some conformationally distinct RIPK1 inhibitors like GSK'872 show larger discrepancies between biochemical and cellular potencies, a parameter critical for reliable cellular target engagement.

Cellular Necroptosis RIPK1 Mouse L929sA

Physicochemical Differentiation: Computed Lipophilicity LogP Dictates Assay-Specific Solubility and Permeability, Outperforming the Unsubstituted Benzamide

The computed XLogP3 for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide is 4.2, reflecting the electron-withdrawing chlorine substituent [1]. The unsubstituted parent analog, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide, would be predicted to have an XLogP3 of approximately 3.5 (based on atomic contribution calculations). This increase of ~0.7 log units, attributable solely to the chlorine atom, translates to approximately a 5-fold greater octanol-water partition coefficient, a parameter directly correlated with passive membrane permeability. This property differentiator dictates that this compound is specifically suited for protocols requiring higher lipid bilayer partitioning compared to the unsubstituted analog.

Lipophilicity In Silico ADME XLogP3

Optimal Application Scenarios for N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide in Drug Discovery


RIPK1-Dependent Necroptosis Probe in Human Cell Lines

Leveraging its confirmed biochemical IC50 of 295 nM against recombinant human RIPK1 [1], this compound is ideally deployed as a cellular necroptosis inhibitor in human disease models where moderate, tunable kinase inhibition is desired. Its 2.3-fold biochemical-to-cellular shift (IC50 = 680 nM in mouse L929sA cells) [1] provides a quantified guide for experimental dosing, enabling reliable intracellular target coverage without complete ablation of RIPK1 functions, which is critical for dissecting kinase-dependent versus scaffolding roles.

Scaffold-Hopping Experiments in Kinase Selectivity Profiling

Given its non-benzothiazole thiazole core coupled with a distinct 4-chlorobenzamide tail, this compound serves as a strategic diversity point in panels screening for scaffold-selective RIPK1 inhibition [2]. Its computed XLogP3 of 4.2 [2] differentiates it from more polar or more lipophilic fragments, allowing medicinal chemists to correlate lipophilicity-driven off-target binding trends across defined kinase panels.

Reference Compound for In Vitro ADME-Tox Correlation Studies of Halobenzamides

The presence of a single chlorine substituent enables the compound to act as a canonical member of the chlorobenzamide sub-series in structure-property relationship (SPR) analyses. Researchers can use its computed logP and topological polar surface area (TPSA = 88.7 Ų) [1] as inputs for predictive ADME models, making it a suitable reference for benchmarking permeability and solubility of novel RIPK1 inhibitors within the thiazole-amide class.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.